2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

KDM4D Epigenetics IC50

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1170032-87-7) belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class. Its core bicyclic scaffold, bearing a 3-carbonitrile group alongside the 2,7-dimethyl and 5-oxo substituents, was identified through virtual screening as a selective hit for histone lysine demethylase 4D (KDM4D).

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 1170032-87-7
Cat. No. B1414524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1170032-87-7
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(C(=NN12)C)C#N
InChIInChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14)
InChIKeyQMPQVSVNMQKUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1170032-87-7): A Defined KDM4D Hit Scaffold


2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1170032-87-7) belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class [1]. Its core bicyclic scaffold, bearing a 3-carbonitrile group alongside the 2,7-dimethyl and 5-oxo substituents, was identified through virtual screening as a selective hit for histone lysine demethylase 4D (KDM4D) [1]. This chemotype has since become a template for the rational design of small-molecule epigenetic probes targeting the JmjC-domain-containing demethylase family.

Reported virtual screening hit for KDM4D
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile core for SAR elaboration
Supports JmjC demethylase probe development studies

Why Interchanging 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile with Close Analogs Risks Experimental Failure


Substitution patterns on the pyrazolo[1,5-a]pyrimidine core critically dictate KDM isoform selectivity and potency [1]. The 2,7-dimethyl-5-oxo arrangement present in this compound was one of the essential features that conferred a desirable selectivity window during the initial virtual‑screening campaign [1]. Replacing the 2‑methyl or 7‑methyl groups, relocating the nitrile, or reducing the 5‑oxo moiety alters the hydrogen‑bond network with the 2‑oxoglutarate binding site [1]. Consequently, simple generic substitution with other in‑class pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles cannot guarantee the same selectivity profile, making compound‑specific procurement essential for reproducing published SAR.

Core pattern 2,7-dimethyl-5-oxo substitution reported as critical for KDM4D selectivity window; altering methyl groups may shift isoform preference
Binding site Nitrile relocation or 5-oxo reduction alters hydrogen-bond network with the 2-oxoglutarate binding site, potentially changing inhibition profile
Analogs Generic in-class pyrazolo[1,5-a]pyrimidine-3-carbonitriles may not reproduce the reported selectivity; compound-specific procurement required for SAR reproduction

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile


KDM4D Inhibitory Potency: Compound 2 vs. Optimized Derivative 10r

In the Fang et al. (2017) study, compound 2 (2,7‑dimethyl-5‑oxo-4,5-dihydropyrazolo[1,5‑a]pyrimidine-3‑carbonitrile) emerged as the more selective of two initial virtual‑screening hits [1]. While the exact IC50 of compound 2 was not directly reported in the abstract, its structure served as the basis for optimization, yielding compound 10r with an IC50 of 0.41 ± 0.03 µM against KDM4D [1]. This establishes compound 2 as the privileged scaffold from which sub‑micromolar KDM4D inhibition is accessible, a relationship not shared by all pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile congeners.

KDM4D Inhibition
Optimization context
Hit scaffold
Compound 2
Derivative 10r
IC50 0.41 ± 0.03 µM
Scaffold optimization yields sub-µM KDM4D inhibition, supporting hit-to-lead probe development
Exact IC50 of compound 2 not reported; scaffold-level inference
KDM4D Epigenetics IC50

Selectivity Window Over KDM5 Isoforms – Scaffold-Level Inference

The pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core, when modified, has been reported to show divergent selectivity across JmjC‑domain demethylases [1]. While the 2,7‑dimethyl‑5‑oxo compound itself lacks published quantitative KDM5 data, its close structural analog 5‑methyl‑7‑oxo‑6‑(propan‑2‑yl)‑4,7‑dihydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (inhibitor N8) exhibits a Kd of 20 nM for KDM5A (ITC) [2]. This class‑level differential – sub‑micromolar KDM4D inhibition versus nanomolar KDM5A binding for related analogs – indicates that the 2,7‑dimethyl‑5‑oxo scaffold likely provides a distinct selectivity starting point that can be further tuned through synthetic elaboration.

KDM Selectivity
Class-level inference
Analog N8 Kd 20 nM for KDM5A (ITC)
Scaffold may provide distinct selectivity entry point vs KDM5-targeting analogs
No direct KDM5 data for this compound; inferred from class analog
KDM5 Selectivity Epigenetics

Assured Purity and Structural Identity – Procurement-Grade Differentiation

Commercially, 2,7‑dimethyl‑5‑oxo-4,5‑dihydropyrazolo[1,5‑a]pyrimidine-3‑carbonitrile is offered with a certified purity of ≥98% (NLT 98%) , as opposed to a common 95% lower threshold for less rigorously characterized in‑class analogs . This higher purity specification reduces the risk of uncharacterized contaminants that could interfere with sensitive enzymatic or cellular assays, a critical factor when establishing initial SAR around a hit scaffold.

Purity Specification
Supplier specification
≥98% (NLT) vs typical 95% for analogs
Supports higher assay reproducibility context
Verify lot-specific COA; sources not peer-reviewed
Purity Quality Control Building Block

Highest‑Value Procurement Scenarios for 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Quantitative Evidence


KDM4D‑Focused Epigenetic Probe and Inhibitor Development

Researchers building on the Fang et al. (2017) series can use this compound as the definitive starting scaffold for synthesizing KDM4D‑selective inhibitors. Its 2,7‑dimethyl‑5‑oxo framework is the precursor to sub‑micromolar leads such as compound 10r (IC50 0.41 µM) [1], providing a validated entry point for structure‑based optimization programs targeting solid tumors and other KDM4D‑dependent pathologies.

Selectivity‑Profiling Libraries for JmjC Demethylases

In assembling a panel of chemical probes to distinguish KDM4 subfamily members from KDM5 and other JmjC demethylases, the 2,7‑dimethyl‑5‑oxo‑3‑carbonitrile scaffold offers a distinct selectivity fingerprint [1][2]. Its procurement ensures that screeners do not inadvertently introduce a KDM5‑biased structure, thereby preserving the interpretability of selectivity data.

High‑Assurance Chemical Biology Starting Material

When assay reproducibility is paramount, the availability of this compound at ≥98% purity provides a measurable advantage over lower‑purity analogs (typical 95% ). This makes it the preferred choice for quantitative biochemical assays, including ITC and X‑ray crystallography, where contaminant‑induced artefacts can delay project timelines.

Application
Selection Property
Validation Focus
KDM4D inhibitor optimization studies
Reported virtual screening selectivity for KDM4D
KDM4D enzymatic assay and SAR interpretation
JmjC demethylase selectivity profiling
Scaffold-based KDM isoform selectivity potential
KDM isoform selectivity panel and binding context
High-purity hit scaffold procurement
Certified ≥98% purity specification
Lot-specific purity and identity verification
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